molecular formula C14H9FO4S B13934761 2-(2-Carboxyphenylthio)-5-fluorobenzoic acid

2-(2-Carboxyphenylthio)-5-fluorobenzoic acid

Cat. No.: B13934761
M. Wt: 292.28 g/mol
InChI Key: DYPDSZUGYJFSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Carboxyphenylthio)-5-fluorobenzoic acid is an organic compound that features both carboxylic acid and fluorine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carboxyphenylthio)-5-fluorobenzoic acid typically involves the introduction of a carboxyphenylthio group to a fluorobenzoic acid derivative. One common method involves the reaction of 2-fluorobenzoic acid with 2-mercaptobenzoic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to monitor and control the reaction parameters. The goal is to achieve consistent product quality while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(2-Carboxyphenylthio)-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-(2-Carboxyphenylthio)-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(2-Carboxyphenylthio)-5-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The carboxyphenylthio group can form strong interactions with target proteins, while the fluorine atom can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(Carboxyphenylthio)benzoic acid: Lacks the fluorine atom, which may affect its reactivity and stability.

    5-Fluoro-2-mercaptobenzoic acid: Contains a thiol group instead of a carboxyphenylthio group, leading to different chemical properties.

Uniqueness

2-(2-Carboxyphenylthio)-5-fluorobenzoic acid is unique due to the presence of both the carboxyphenylthio and fluorine functional groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H9FO4S

Molecular Weight

292.28 g/mol

IUPAC Name

2-(2-carboxyphenyl)sulfanyl-5-fluorobenzoic acid

InChI

InChI=1S/C14H9FO4S/c15-8-5-6-12(10(7-8)14(18)19)20-11-4-2-1-3-9(11)13(16)17/h1-7H,(H,16,17)(H,18,19)

InChI Key

DYPDSZUGYJFSTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=C(C=C(C=C2)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.